3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C7H4IN3O2. It is a yellow solid that is primarily used in scientific research. This compound is of interest due to its structural similarity to DNA bases such as adenine and guanine, making it a valuable scaffold in drug design and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine typically involves the iodination and nitration of pyrrolo[2,3-c]pyridine derivatives. One common method includes the reaction of 1H-pyrrolo[2,3-c]pyridine with iodine and nitric acid under controlled conditions to introduce the iodo and nitro groups at the 3 and 4 positions, respectively .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The production process involves careful control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under reducing conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) are commonly used for substitution reactions.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Various substituted pyrrolo[2,3-c]pyridine derivatives.
Reduction: 3-iodo-4-amino-1H-pyrrolo[2,3-c]pyridine.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a scaffold in drug design, particularly in the development of anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors. The compound inhibits cancer cell proliferation and induces apoptosis by targeting the FGFR signaling pathway .
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[2,3-b]pyridine derivatives
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural similarity to DNA bases makes it particularly valuable in drug design and medicinal chemistry, setting it apart from other pyrrolo[2,3-c]pyridine derivatives .
Properties
IUPAC Name |
3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-4-1-10-5-2-9-3-6(7(4)5)11(12)13/h1-3,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDBKPJATPNMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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